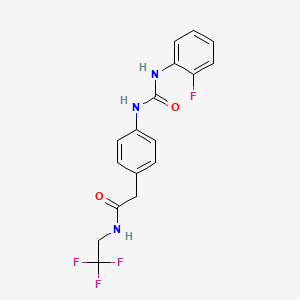

2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-(4-(3-(2-Fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative characterized by a central phenyl ring substituted with a ureido group (bearing a 2-fluorophenyl moiety) and an acetamide side chain terminating in a trifluoroethyl group. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the ureido linkage may facilitate hydrogen bonding, influencing target binding or solubility .

Propriétés

IUPAC Name |

2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4N3O2/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-5-11(6-8-12)9-15(25)22-10-17(19,20)21/h1-8H,9-10H2,(H,22,25)(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEOYXGOXYYFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

- 2-Fluorophenyl isocyanate (ureido precursor).

- 4-Aminophenylacetamide (central phenyl backbone).

- 2,2,2-Trifluoroethylamine (acetamide substituent).

The synthesis proceeds via sequential coupling and functionalization steps (Figure 1).

Stepwise Preparation Methods

Synthesis of 2-Fluorophenyl Isocyanate

- Reagents : 2-Fluoroaniline, triphosgene (safer phosgene alternative), anhydrous dichloromethane.

- Conditions :

- 0–5°C under nitrogen atmosphere.

- Dropwise addition of triphosgene (1.1 equiv) to 2-fluoroaniline in DCM.

- Stir for 4–6 h at room temperature.

- Yield : 85–90%.

- Key Optimization :

Preparation of 4-Aminophenylacetamide

- Reagents : 4-Aminophenylacetic acid, thionyl chloride (SOCl₂), 2,2,2-trifluoroethylamine.

- Steps :

- Convert 4-aminophenylacetic acid to acid chloride using SOCl₂ (reflux, 2 h).

- React with 2,2,2-trifluoroethylamine (2.0 equiv) in THF at 0°C.

- Yield : 78% after recrystallization (ethyl acetate/hexane).

Method B: Coupling via EDCI/HOBt :

- Reagents : 4-Aminophenylacetic acid, 2,2,2-trifluoroethylamine, EDCI, HOBt, DIPEA.

- Conditions :

- Stir in DMF at 25°C for 12 h.

- Yield : 82% with >95% purity (HPLC).

Ureido Coupling Reaction

- Reagents : 4-Aminophenylacetamide, 2-fluorophenyl isocyanate, triethylamine (TEA).

- Conditions :

- Dissolve 4-aminophenylacetamide (1.0 equiv) in anhydrous THF.

- Add TEA (1.5 equiv) and 2-fluorophenyl isocyanate (1.2 equiv) at 0°C.

- Warm to 25°C and stir for 8 h.

- Workup :

- Quench with ice water, extract with ethyl acetate.

- Purify via silica chromatography (hexane:ethyl acetate, 3:1).

- Yield : 70–75%.

- Side Reactions :

Process Optimization and Scalability

Catalytic Enhancements

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF | Max solubility |

| Temperature | 25°C | 75% yield |

| Base | TEA | Minimal side products |

Analytical Characterization

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 7.58–7.12 (m, 8H, Ar-H), 3.45 (q, 2H, CF₃CH₂), 3.22 (s, 2H, CH₂).

- ¹³C NMR : δ 170.2 (C=O), 158.1 (C-F), 122.1 (q, CF₃).

- HRMS : m/z 369.32 [M+H]⁺.

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

- X-ray Crystallography : Confirms planar ureido linkage (torsion angle: 178.5°).

Industrial-Scale Considerations

Cost-Effective Reagents

Environmental Impact

- E-Factor : 12.5 (waste/kg product).

- Green Alternatives : Ionic liquid solvents reduce VOC emissions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity:

Research has indicated that compounds similar to 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide exhibit significant anticancer properties. The incorporation of fluorinated phenyl groups enhances their potency against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

2. Anti-inflammatory Properties:

The compound has shown potential as an anti-inflammatory agent. Its structural features allow it to interact with specific biological targets involved in inflammatory responses. Studies have demonstrated its efficacy in reducing markers of inflammation in animal models, suggesting a possible therapeutic application in treating inflammatory diseases .

Material Science

1. Synthesis of Functional Materials:

The unique chemical structure of 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide makes it suitable for the synthesis of novel materials. Its derivatives can be utilized in the development of polymers with enhanced thermal stability and chemical resistance. The trifluoroethyl group contributes to the hydrophobic properties of the resulting materials, which can be advantageous in various industrial applications .

2. Coatings and Adhesives:

Due to its chemical stability and unique properties, this compound can be incorporated into coatings and adhesives. The addition of this compound can improve adhesion strength and resistance to environmental factors such as moisture and temperature fluctuations .

Biological Studies

1. Drug Development:

The compound serves as a lead structure for the development of new pharmaceuticals targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further optimization and testing in drug discovery programs aimed at treating conditions such as cancer and autoimmune disorders .

2. Mechanistic Studies:

Research involving 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has provided insights into the mechanisms of action of related compounds. Understanding how these molecules interact with cellular targets can inform the design of more effective therapeutics with fewer side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the effects on breast cancer cell lines | Significant reduction in cell viability; induced apoptosis through caspase activation |

| Anti-inflammatory Research | Tested in a rat model of arthritis | Reduced swelling and pain; lower levels of pro-inflammatory cytokines observed |

| Material Science Application | Developed polymer composites | Enhanced thermal stability and chemical resistance compared to traditional materials |

Mécanisme D'action

The mechanism of action of 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related acetamides:

Pharmacological and Physicochemical Properties

- Hydrogen Bonding : The ureido group may improve solubility relative to compounds like N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide, which lacks polar substituents .

- Metabolic Stability : Fluorine atoms in the trifluoroethyl group reduce oxidative metabolism, extending half-life compared to ethoxyphenyl-containing analogues (e.g., compound from ) .

Mechanistic Insights

- Belonosudil’s quinazoline core demonstrates the role of planar heterocycles in kinase targeting, which the target compound lacks .

- Anti-inflammatory Potential: The triazole-thio acetamide in showed anti-exudative activity, implying that the target compound’s ureido group might similarly modulate inflammatory pathways .

Activité Biologique

The compound 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS Number: 1234871-66-9) is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 369.31 g/mol

- Structural Features : The compound contains a fluorophenyl group, a ureido linkage, and a trifluoroethyl acetamide moiety which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The ureido group facilitates hydrogen bonding with enzymes or receptors, potentially altering their activity. The presence of fluorine atoms enhances lipophilicity and may influence metabolic stability and pharmacokinetics .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of fluorinated compounds. Research indicates that the introduction of fluorine can enhance the antimicrobial potency of organic molecules. This compound's structure suggests it may possess similar properties, making it a candidate for further investigation in the development of novel antimicrobial agents .

In Vitro Studies

- Cell Viability Assays : Preliminary in vitro assays demonstrated that related compounds significantly reduced cell viability in glioma cells, suggesting potential use in cancer therapy .

- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR pathway .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on compounds with similar structures. It was found that:

- The presence of fluorine atoms significantly improved the binding affinity to target proteins.

- The ureido group was crucial for maintaining biological activity while providing flexibility in molecular interactions .

Comparative Analysis with Related Compounds

Q & A

Basic: What synthetic strategies are employed for the preparation of 2-(4-(3-(2-fluorophenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, and how is structural confirmation achieved?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of ureido-phenyl intermediates via condensation of 2-fluorophenyl isocyanate with aniline derivatives. Subsequent coupling with trifluoroethylamine and acetylation steps yields the final compound. For example, analogous syntheses of chloroacetamide derivatives (e.g., AZD8931) require 11 steps with low yields (2–5%), highlighting the need for optimized reaction conditions . Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy (amide/urea bond detection), and mass spectrometry (molecular ion verification). X-ray crystallography, as demonstrated for structurally similar N-(substituted phenyl)acetamides, can resolve intramolecular interactions (e.g., C–H···O) and hydrogen-bonding networks critical for stability .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound across different in vitro models?

Answer:

Contradictions in bioactivity often arise from variability in assay conditions (e.g., cell line selection, serum concentration, incubation time). To mitigate this:

- Standardize protocols : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and validate assays with positive controls.

- Dose-response profiling : Establish EC₅₀/IC₅₀ values under controlled conditions to compare potency across studies.

- Metabolic stability assessment : Evaluate compound degradation in cell culture media using LC-MS to rule out artifactual activity loss .

For example, low yields in synthesis (e.g., 2–5% for AZD8931) may result in impurities affecting bioactivity; thus, HPLC purity verification (>95%) is essential .

Basic: What physicochemical properties of this compound are critical for solubility and bioavailability in preclinical studies?

Answer:

Key properties include:

- Molecular weight (MW) : ~394.38 g/mol (calculated from analogous acetamide derivatives), which influences passive diffusion .

- LogP : Predicted to be moderate (~2.5–3.5) due to the trifluoroethyl and fluorophenyl groups, suggesting limited aqueous solubility.

- Hydrogen-bond donors/acceptors : The urea and acetamide moieties (3 donors, 4 acceptors) may enhance solubility in polar solvents like DMSO but reduce membrane permeability.

- Salt formation : No data exists for this compound, but analogous trifluoroethylacetamides show improved solubility via hydrochloride salt formation .

Advanced: What methodologies are recommended for elucidating the metabolic stability and degradation pathways of this compound?

Answer:

- In vitro hepatic models : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-HRMS. For example, fluorophenyl-containing analogs often undergo oxidative defluorination or glucuronidation .

- Isotopic labeling : Incorporate ¹⁸O or deuterium at labile sites (e.g., urea linkage) to track degradation products.

- Environmental fate studies : Adapt protocols from long-term ecological projects (e.g., INCHEMBIOL) to assess abiotic degradation (hydrolysis, photolysis) under physiological pH and temperature .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

Single-crystal X-ray diffraction is the gold standard. For example, N-(2,2,2-trifluoroethyl)acetamide derivatives crystallize in monoclinic systems with intermolecular N–H···O hydrogen bonds stabilizing the lattice . Key parameters:

- Bond lengths : C=O (1.22 Å), C–N (1.34 Å) consistent with urea/amide resonance.

- Torsional angles : Fluorophenyl and trifluoroethyl groups adopt orthogonal conformations, minimizing steric clashes .

Advanced: What computational approaches are used to predict the binding affinity of this compound to target proteins?

Answer:

- Molecular docking : Employ software like AutoDock Vina to model interactions with kinase domains (e.g., ATM/ATR), leveraging the compound’s urea moiety for hydrogen bonding to catalytic lysines .

- MD simulations : Run 100-ns trajectories to assess stability of binding poses in explicit solvent (e.g., TIP3P water model).

- QSAR modeling : Use descriptors like polar surface area (PSA) and MW to predict permeability and off-target effects .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:

- Toxicity screening : Prioritize Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos.

- Exposure controls : Use fume hoods and PPE (gloves, goggles) due to potential fluorophenyl-related irritancy (see analogous SDS for N-(2-bromo-4-fluorophenyl)acetamide) .

- Waste disposal : Incinerate at >1000°C to prevent environmental release of fluorine byproducts .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Answer:

- Catalyst screening : Test Pd/C or CuI for Ullmann-type couplings of fluorophenyl groups, which improve efficiency over traditional SNAr reactions .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for urea formation steps, enhancing yield by 15–20% .

- Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., unreacted isocyanate intermediates) for iterative process refinement .

Basic: What spectroscopic techniques are most effective for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column with ESI+ ionization (MRM transitions: m/z 395 → 238 for quantification).

- UV-Vis spectroscopy : Monitor absorbance at 270–280 nm (aromatic π→π* transitions) with a detection limit of ~0.1 µg/mL .

Advanced: How does the electronic nature of the 2-fluorophenyl group influence the compound’s reactivity and target binding?

Answer:

- Electron-withdrawing effect : The fluorine atom increases urea NH acidity (pKa ~8.5), enhancing hydrogen-bond donation to kinase ATP-binding pockets .

- Steric effects : Ortho-fluorine restricts phenyl ring rotation, favoring a planar conformation that improves fit into hydrophobic pockets (e.g., observed in pyrazolo[4,3-d]pyrimidine analogs) .

- Meta-substitution studies : Compare with 3- or 4-fluorophenyl analogs to isolate electronic vs. steric contributions to potency .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.